4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is a key intermediate in the synthesis of Irbesartan [, ]. It belongs to the class of biphenyl tetrazole derivatives. Its primary role in scientific research is as a precursor to Irbesartan, a potent and selective angiotensin II receptor antagonist.
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile, also known as 2-butyl-3-[[2'-(cyano)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, is a complex organic compound with the Chemical Abstracts Service (CAS) number 138401-24-8. It is classified as an intermediate in pharmaceutical chemistry, particularly within the category of antihypertensive agents and beta blockers. This compound is notable for its potential applications in drug formulation and as a reference standard in analytical chemistry.
The synthesis of 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile typically involves multi-step organic reactions that create the diazaspiro structure and incorporate the biphenyl moiety.
Methods:
Technical details regarding reaction conditions (temperature, solvents) and yields are typically documented in laboratory protocols but are not extensively detailed in available literature.
The molecular formula for 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is , with a molecular weight of approximately 385.5 g/mol.
CCCCC1=NC2(CCCC2)C(=O)N1Cc3ccc(cc3)c4ccccc4C#N
InChI=1S/C25H27N3O/c1-2-3-10-23-27-25(15-6-7-16-25)24(29)28(23)18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3
This compound features a complex spirocyclic structure that contributes to its pharmacological properties.
Chemical reactions involving 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile include:
These reactions can be utilized for further functionalization or modification of the compound for specific applications.
The mechanism of action for 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-y)methyl)-[1,1'-biphenyl]-2-carbonitrile primarily relates to its role as an antihypertensive agent. It may act by:
Quantitative data on its efficacy and specific interactions would typically be derived from pharmacological studies.
The compound exhibits a melting point that is typically determined during synthesis and characterization but is not explicitly stated in available literature.
Key chemical properties include:
The logP value is approximately 3.87, indicating moderate lipophilicity which can influence its bioavailability and absorption characteristics.
The primary applications of 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-y)methyl)-[1,1'-biphenyl]-2-carbonitrile include:
This compound represents a significant interest within pharmaceutical chemistry due to its unique structure and potential biological activity. Further research may elucidate additional applications and enhance understanding of its mechanisms and interactions within biological systems.
The compound is systematically named 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile according to IUPAC conventions. This nomenclature precisely defines the core structure: a biphenyl system with a cyano group at the 2-position and a substituted diazaspirocyclic system attached via a methylene bridge at the 4'-position. The compound is extensively referenced under multiple synonyms across chemical databases and commercial sources, reflecting its role as a synthetic intermediate and structural analog of pharmaceutical compounds [2] [3] [4].
Table 1: Systematic and Common Synonyms
Systematic Name | Common Synonyms |
---|---|
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]biphenyl-2-carbonitrile |
2-Butyl-3-[[2′-cyano-[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4,4]non-1-en-4-one | |
Irbesartan Impurity B (pharmacopeial designation) [2] |
The compound has the molecular formula C25H27N3O, confirmed by multiple chemical databases and supplier specifications [1] [2] [3]. Its exact molecular weight is 385.50 g/mol, with a monoisotopic mass of 385.2154 Da. The hydrochloride salt form (C25H27N3O·HCl) exhibits a molecular weight of 421.96 g/mol due to the addition of hydrogen chloride [2]. This salt form is commonly utilized for purification and analytical standardization in pharmaceutical quality control contexts.
The central 1,3-diazaspiro[4.4]non-1-en-4-one system contains a spiro junction connecting two cyclopentane rings. This junction creates a rigid three-dimensional structure where both rings are perpendicular to each other. Analysis confirms the spiro[4.4]nonane core lacks chiral centers due to:
Consequently, the compound exists as a single achiral entity despite its structural complexity. Computational models indicate a butyl chain conformation adopting an extended antiperiplanar arrangement to minimize steric interactions with the spiro system.
The diazaspiro[4.4]nonane core differentiates this compound from related pharmaceutical derivatives. Key structural comparisons include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7